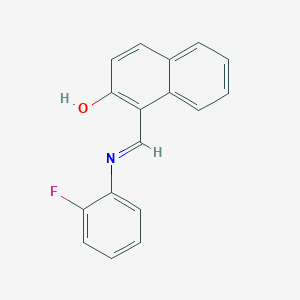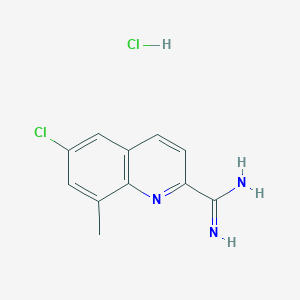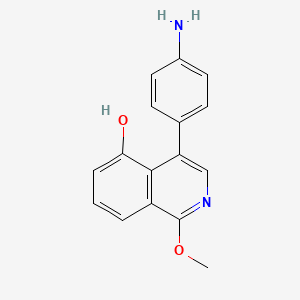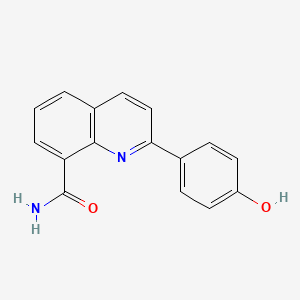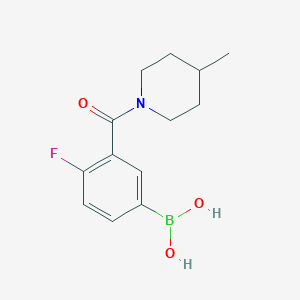
N-Isopropyl-2-phenylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-2-phenylquinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, particularly as kinase inhibitors . This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of N-Isopropyl-2-phenylquinazolin-4-amine can be achieved through several methods. One common approach involves the Aza-reaction, where aniline and ethyl glyoxalate are used as substrates . Another method includes microwave-assisted reactions, which offer the advantage of reduced reaction times and higher yields . Industrial production methods often employ metal-mediated reactions and phase-transfer catalysis to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
N-Isopropyl-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Isopropyl-2-phenylquinazolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its kinase inhibitory properties, it is being explored for its potential in cancer treatment.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-phenylquinazolin-4-amine primarily involves its interaction with protein kinases. It binds to the ATP-binding site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for cancer therapy, particularly in targeting overexpressed EGFR in various cancers .
Comparison with Similar Compounds
N-Isopropyl-2-phenylquinazolin-4-amine is similar to other quinazoline derivatives, such as Erlotinib and Gefitinib, which are also EGFR inhibitors . its unique isopropyl group provides distinct pharmacokinetic properties, potentially offering advantages in terms of bioavailability and metabolic stability . Other similar compounds include N-phenylquinazolin-4-amine derivatives, which share a common quinazoline core but differ in their substituent groups .
Properties
CAS No. |
71028-42-7 |
|---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-phenyl-N-propan-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C17H17N3/c1-12(2)18-17-14-10-6-7-11-15(14)19-16(20-17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,19,20) |
InChI Key |
AJPDOANEIRXSQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


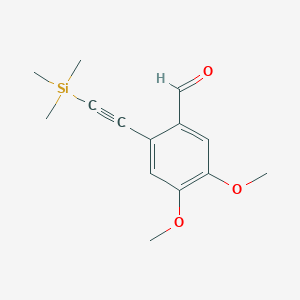
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
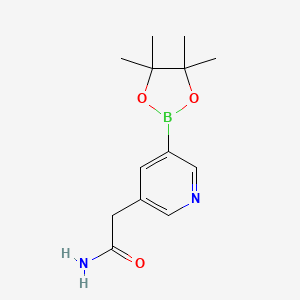

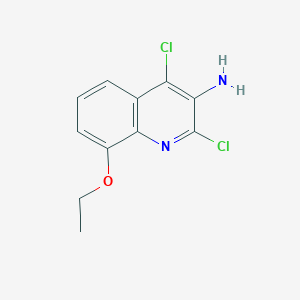
![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)
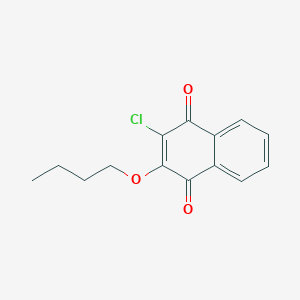
![6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11856531.png)
